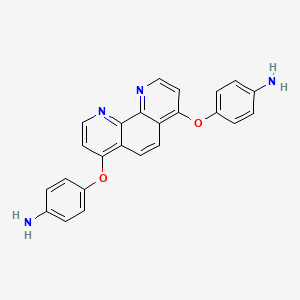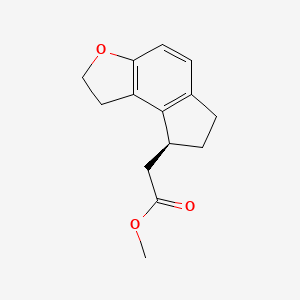
Ramelteon impurity 9
Overview
Description
Ramelteon Impurity 9, also known by its chemical name ®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid, is a compound with the molecular formula C13H14O3 and a molecular weight of 218.3 . It is an impurity of Ramelteon, a medication used to treat insomnia .
Molecular Structure Analysis
The molecular structure of this compound consists of a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core . This structure is similar to that of Ramelteon, which also contains this tricyclic core .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ramelteon, the parent compound of this compound, include Ir-catalyzed O-vinylation and Rh-catalyzed vinyl ether annulation through directed C−H bond activation . These reactions help to assemble the tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core of Ramelteon .
Scientific Research Applications
Neurochemical and Receptor Binding Characteristics
Ramelteon, a novel melatonin receptor agonist, exhibits high affinity for MT1 and MT2 melatonin receptors. This affinity is significantly higher than that of melatonin, suggesting a potent and selective action on these receptors, which is crucial for its efficacy in treating insomnia without affecting a wide range of other ligand binding sites or enzyme activities. This specificity might indicate potential applications in studying receptor-ligand interactions and the development of targeted therapies for sleep disorders (Kato et al., 2005).
Stability-Indicating Analytical Methods
A stability-indicating RP-UPLC method was developed for the quantitative determination of Ramelteon and its degradation products, including impurities. This method is crucial for ensuring the purity and stability of Ramelteon, which could be applied in quality control and formulation development. Such analytical methods are essential for pharmaceutical research, particularly in developing and ensuring the stability of drug substances and their formulations (Reddy et al., 2012).
Metabolism and Pharmacokinetics
The metabolism of Ramelteon in human liver microsomes was extensively studied, revealing its conversion to eight metabolites via six pathways. This comprehensive analysis of Ramelteon's metabolic pathways and the effect of drug-drug interactions, such as those with fluvoxamine, provides insights into its pharmacokinetics. Such studies are critical for understanding the drug's metabolism, potential interactions, and safety profile, contributing to safer and more effective use in clinical settings (Obach & Ryder, 2010).
Therapeutic Potential in Neuroprotection
Ramelteon's activation of melatonin receptors has been shown to provide cerebral protection after traumatic brain injury (TBI) by mitigating oxidative stress and inflammation. This neuroprotective effect, mediated through the Nrf2 signaling pathway, highlights Ramelteon's potential application beyond sleep disorders, suggesting a role in treating or managing conditions associated with oxidative stress and inflammation (Wang et al., 2019).
Novel Drug Formulations
Research into novel drug formulations, such as colon-targeted Ramelteon tablets, exemplifies the exploration of new therapeutic applications and delivery methods for established drugs. By targeting drug release to specific parts of the gastrointestinal tract, such formulations aim to improve efficacy, reduce side effects, and enhance patient compliance. This area of research is crucial for the development of innovative therapeutic strategies and personalized medicine (Rao et al., 2021).
Mechanism of Action
Target of Action
Ramelteon impurity 9, also known as JML966MGQ3, is a derivative of Ramelteon . Ramelteon is a selective melatonin receptor agonist, with high affinity for melatonin MT1 and MT2 receptors . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), which is known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .
Mode of Action
This compound likely shares a similar mode of action with Ramelteon, given their structural similarities . Ramelteon works by mimicking melatonin, a naturally occurring hormone produced during the sleep period, thought to be responsible for the regulation of the circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 receptors in the SCN .
Biochemical Pathways
Ramelteon has been shown to have anti-inflammatory properties by lowering the expression of cytokines il-6, tnf-α, il-1β, and transforming growth factor-β (tgf-β), suppressing the tlr4/iκbα/nf-κb axis, and preventing lipopolysaccharide (lps)-induced elevations in the levels of inos, cyclooxygenase-2 (cox-2), no, and pge2 . It is plausible that this compound may have similar effects on these biochemical pathways.
Pharmacokinetics
Ramelteon has been shown to have a significant increase in auc0-inf and cmax when coadministered with fluvoxamine, indicating that drug-drug interactions can significantly affect its pharmacokinetics .
Result of Action
Ramelteon has been shown to have neuroprotective effects . It has also been shown to ameliorate LPS-induced hyperpermeability of the blood-brain barrier (BBB) by activating the Nrf2 signaling pathway .
properties
IUPAC Name |
methyl 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-16-13(15)8-10-3-2-9-4-5-12-11(14(9)10)6-7-17-12/h4-5,10H,2-3,6-8H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYNJUOOCHSSIQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=C1C3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC2=C1C3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356395-13-5 | |
| Record name | 2H-Indeno(5,4-b)furan-8-acetic acid, 1,6,7,8-tetrahydro-, methyl ester, (8S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356395135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-INDENO(5,4-B)FURAN-8-ACETIC ACID, 1,6,7,8-TETRAHYDRO-, METHYL ESTER, (8S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JML966MGQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



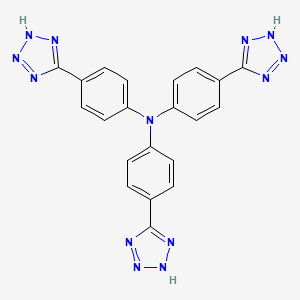
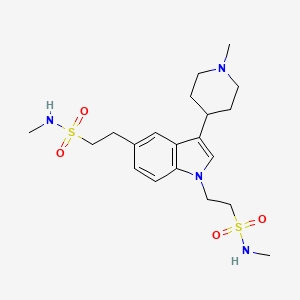
![5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B3321497.png)
![5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3321502.png)
![2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane](/img/structure/B3321518.png)
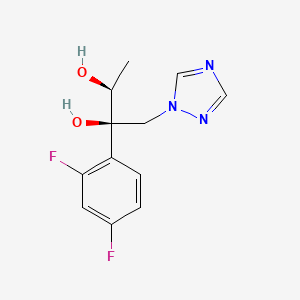
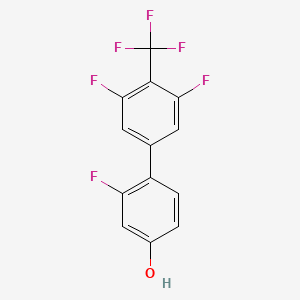
![Rupatadine fumarate impurity A [EP]](/img/structure/B3321529.png)
![(2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate](/img/structure/B3321531.png)
![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3321540.png)


